5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
CAS No.:
Cat. No.: VC20348403
Molecular Formula: C11H5Cl3N4O2S2
Molecular Weight: 395.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H5Cl3N4O2S2 |
|---|---|
| Molecular Weight | 395.7 g/mol |
| IUPAC Name | 5,7-dichloro-N-(3-chlorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
| Standard InChI | InChI=1S/C11H5Cl3N4O2S2/c12-5-2-1-3-6(4-5)18-22(19,20)11-17-9-7(21-11)8(13)15-10(14)16-9/h1-4,18H |
| Standard InChI Key | NKDRNCJMAQFGHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a thiazolo[4,5-d]pyrimidine scaffold fused with a sulfonamide group at position 2 and a 3-chlorophenyl substituent at the nitrogen atom. Two chlorine atoms occupy positions 5 and 7 on the pyrimidine ring, contributing to electron-withdrawing effects that enhance reactivity and binding affinity. The sulfonamide group (-SO₂NH₂) improves solubility and bioavailability, a critical feature for drug design.
Key Structural Features:
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Thiazolo[4,5-d]pyrimidine Core: A bicyclic system combining thiazole and pyrimidine rings.
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Halogenation: Chlorine atoms at positions 5 and 7 increase electrophilicity and metabolic stability.
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Sulfonamide Functionalization: Enhances hydrogen-bonding capacity and target interaction.
| Property | Value |
|---|---|
| CAS Number | 1000576-45-3 |
| Molecular Weight | 409.7 g/mol |
| Density | Not reported |
| LogP (Partition Coefficient) | Estimated >3 (lipophilic) |
| Solubility | Limited aqueous solubility |
The compound’s lipophilicity (LogP >3) suggests favorable membrane permeability, a desirable trait for antimicrobial agents.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Core Formation: Cyclocondensation of 4,5-diaminopyrimidine with thiourea derivatives to form the thiazolo[4,5-d]pyrimidine core.
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Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce chlorine atoms at positions 5 and 7.
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Sulfonylation: Reaction with 3-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonamide group.
Optimization Parameters:
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Temperature: 0–40°C during sulfonylation to prevent side reactions.
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Solvent System: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Analytical Characterization
Advanced techniques confirm structural integrity and purity:
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Nuclear Magnetic Resonance (NMR): ¹H NMR reveals aromatic proton environments, while ¹³C NMR confirms carbon skeleton connectivity.
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 409.7.
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X-ray Crystallography: Resolves spatial arrangement, confirming the thiazolo[4,5-d]pyrimidine conformation.
Biological Activity and Mechanism of Action
Antibacterial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Its mechanism involves:
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Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR), disrupting folate biosynthesis.
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Cell Wall Synthesis Interference: Interaction with penicillin-binding proteins (PBPs) in bacterial membranes.
Structure-Activity Relationships (SAR)
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Chlorine Substitutions: Removal of the 5- or 7-chloro groups reduces potency by >50%, highlighting their role in target binding.
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Sulfonamide Modifications: Replacement with carboxamide decreases solubility and bioavailability.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for designing:
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Antibacterial Agents: Derivatives with improved pharmacokinetics are under preclinical evaluation.
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Anticancer Therapeutics: Preliminary studies show apoptosis induction in leukemia cell lines (IC₅₀ = 12 µM).
Patent Landscape
Patent CN102060862A outlines scalable synthesis methods, emphasizing industrial applicability. Competitor patents focus on analogous structures with methoxy or nitro groups, though these exhibit lower metabolic stability.
Comparative Analysis with Structural Analogues
| Parameter | 5,7-Dichloro-N-(3-chlorophenyl) Derivative | 5,7-Dichloro-N-(p-tolyl) Derivative |
|---|---|---|
| Molecular Weight | 409.7 g/mol | 325.2 g/mol |
| Antibacterial MIC | 8–32 µg/mL | 16–64 µg/mL |
| Solubility in Water | 0.5 mg/mL | 1.2 mg/mL |
| LogP | 3.8 | 3.2 |
The 3-chlorophenyl variant’s superior activity stems from enhanced hydrophobic interactions with bacterial targets.
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